5-Fluoro-2-indanone
CAS No.: 57584-69-7
Cat. No.: VC3752009
Molecular Formula: C9H7FO
Molecular Weight: 150.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57584-69-7 |
|---|---|
| Molecular Formula | C9H7FO |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | 5-fluoro-1,3-dihydroinden-2-one |
| Standard InChI | InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 |
| Standard InChI Key | OFVNPOZRBPSFSH-UHFFFAOYSA-N |
| SMILES | C1C(=O)CC2=C1C=CC(=C2)F |
| Canonical SMILES | C1C(=O)CC2=C1C=CC(=C2)F |
Introduction
Chemical Structure and Properties
5-Fluoro-2-indanone is an organic compound belonging to the indanone family, characterized by the presence of a fluorine atom at the fifth position of the indanone structure. This strategic fluorine placement significantly alters the compound's electronegativity and reactivity patterns compared to unsubstituted indanone derivatives. The compound features a bicyclic structure with a fused benzene ring and a five-membered cyclopentanone ring containing a carbonyl group. The fluorine substitution introduces unique electronic effects that influence the compound's chemical behavior and biological interactions.
The key chemical properties of 5-Fluoro-2-indanone are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 57584-69-7 |
| Molecular Formula | C₉H₇FO |
| Molecular Weight | 150.15 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in organic solvents like DMSO, dichloromethane |
| Melting Point | Data not available in search results |
| Boiling Point | Data not available in search results |
| Fluorine Position | C-5 of the indanone ring |
The presence of the fluorine atom creates distinct electronic effects that influence the compound's reactivity. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can enhance the electrophilicity of the carbonyl carbon and influence the compound's interactions with various biological targets. These electronic properties make 5-Fluoro-2-indanone particularly valuable in medicinal chemistry and synthetic applications.
Biological Activities
5-Fluoro-2-indanone and its derivatives exhibit a remarkably broad spectrum of biological activities, making them valuable candidates for pharmaceutical research. The unique structural features, particularly the fluorine substitution, contribute significantly to these biological properties by enhancing metabolic stability, lipophilicity, and target binding affinity.
The documented biological activities include:
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory disorders |
| Anticancer | Affects cell apoptosis and autophagy pathways | Development of antineoplastic agents |
| Antiviral | Inhibition of viral replication mechanisms | Potential treatments for viral infections |
| Anti-HIV | Interference with viral lifecycle | HIV therapy development |
| Antimicrobial | Activity against various microorganisms | Antibacterial and antifungal applications |
| Antitubercular | Action against Mycobacterium tuberculosis | TB treatment research |
| Antidiabetic | Modulation of glucose metabolism pathways | Diabetes treatment |
| Antimalarial | Activity against Plasmodium species | Malaria therapies |
| Antioxidant | Free radical scavenging properties | Protection against oxidative stress |
| Anticholinesterase | Inhibition of cholinesterase enzymes | Neurodegenerative disease research |
The versatility of biological activities demonstrates why 5-Fluoro-2-indanone has attracted significant attention in medicinal chemistry research. The compound's ability to modulate multiple biological pathways makes it a promising scaffold for drug development efforts across diverse therapeutic areas.
Cholinesterase Inhibition Properties
One of the most significant pharmacological properties of 5-Fluoro-2-indanone derivatives is their ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine and are important targets in the treatment of neurodegenerative conditions, especially Alzheimer's disease.
Research has demonstrated that certain indanone derivatives containing the 5-fluoro substitution pattern exhibit remarkable inhibitory potency against cholinesterases, with IC₅₀ values reported in the nanomolar range. This high potency makes them comparable to or potentially superior to some currently approved cholinesterase inhibitors used in clinical practice. The fluorine substitution appears to enhance binding affinity to the enzyme's active site through additional hydrogen bonding and van der Waals interactions.
The structural features that contribute to the cholinesterase inhibitory activity include:
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The planar aromatic system that facilitates π-π interactions with aromatic amino acid residues in the enzyme's active site
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The carbonyl group that can form hydrogen bonds with amino acid residues
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The fluorine atom that enhances binding through additional interactions and influences the electronic distribution
These findings highlight the potential of 5-Fluoro-2-indanone as a starting point for developing novel treatments for Alzheimer's disease and other conditions involving cholinergic dysfunction.
Synthetic Applications and Methods
5-Fluoro-2-indanone serves as a valuable building block in the synthesis of more complex organic molecules with pharmaceutical potential. Its reactive carbonyl group, coupled with the electronic effects of the fluorine substituent, allows for diverse chemical transformations.
Role as a Synthetic Intermediate
The compound functions as a precursor in various organic reactions, including:
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Condensation reactions with amines and hydrazines to form imines and hydrazones
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Aldol and Claisen condensations utilizing the active methylene group
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Reduction reactions to form corresponding alcohols
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Wittig and related olefination reactions
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Ring expansion or contraction reactions
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Nucleophilic addition reactions at the carbonyl center
The versatility of 5-Fluoro-2-indanone in these transformations makes it an important intermediate in the synthesis of more complex bioactive molecules, including potential pharmaceutical candidates.
Synthesis Methods
While the search results don't provide complete details on synthesis methods specific to 5-Fluoro-2-indanone, we can infer some potential approaches based on general synthetic routes for similar fluorinated indanones:
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Friedel-Crafts acylation of fluorobenzene derivatives followed by intramolecular cyclization
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Direct fluorination of 2-indanone at the 5-position using selective fluorinating agents
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Ring-closing reactions of appropriately substituted fluorinated phenylacetic acid derivatives
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Transition metal-catalyzed approaches, potentially involving C-H activation
More specific synthetic routes may involve reactions similar to those described for related compounds like 5-Fluoro-2-methylindan-1-one, though careful adaptation would be required to account for structural differences .
Research Applications
The unique structural and chemical properties of 5-Fluoro-2-indanone have led to its application across multiple scientific disciplines, from basic organic chemistry to advanced medicinal research.
Applications in Chemistry
In the field of organic chemistry, 5-Fluoro-2-indanone serves as:
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A model compound for studying the effects of fluorine substitution on reactivity and properties
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A building block for synthesizing complex fluorinated organic molecules
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A substrate for developing new synthetic methodologies, particularly those involving C-F bond manipulations
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A reference compound for spectroscopic studies examining the influence of fluorine on NMR, IR, and other spectroscopic properties
Applications in Biology and Medicinal Chemistry
In biological and medicinal research, the compound has found applications in:
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Drug discovery programs targeting neurodegenerative diseases, particularly through cholinesterase inhibition
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Development of anti-inflammatory agents with potentially improved pharmacokinetic profiles
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Cancer research, where derivatives are being investigated for antiproliferative activities
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Probes for studying enzyme-substrate interactions in biochemical assays
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Structure-activity relationship studies exploring the impact of fluorine substitution on biological activity
These diverse applications highlight the significance of 5-Fluoro-2-indanone as a versatile research tool across multiple scientific disciplines.
Comparison with Similar Compounds
Understanding how 5-Fluoro-2-indanone compares to related compounds provides valuable insights into the specific contributions of its structural features to its chemical and biological properties.
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| 2-Indanone | Lacks fluorine at C-5 | Lower electronegativity, different electronic distribution, potentially reduced metabolic stability |
| 5-Chloro-2-indanone | Chlorine instead of fluorine at C-5 | Larger halogen, different electronic effects, potentially different binding properties |
| 5-Fluoro-2-methylindan-1-one | Additional methyl group at C-2 | Increased steric hindrance, modified reactivity pattern, different biological activity profile |
| 5-Fluoro-1-indanone | Carbonyl position at C-1 instead of C-2 | Different reactivity pattern, altered electronic distribution |
The presence of the fluorine atom at the C-5 position in 5-Fluoro-2-indanone confers several advantages compared to unsubstituted analogs:
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Enhanced metabolic stability due to the strong C-F bond
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Increased lipophilicity, potentially improving membrane permeability
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Modified electronic distribution affecting reactivity patterns
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Additional binding interactions with biological targets through the fluorine atom
These comparative insights are valuable for rational design strategies in medicinal chemistry and synthetic applications.
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